Cas no 1219844-98-0 (5-benzyl-3-oxo-N-4-(trifluoromethoxy)phenyl-2H,3H,5H-pyrazolo4,3-cpyridine-7-carboxamide)

5-benzyl-3-oxo-N-4-(trifluoromethoxy)phenyl-2H,3H,5H-pyrazolo4,3-cpyridine-7-carboxamide structure
1219844-98-0 structure
商品名:5-benzyl-3-oxo-N-4-(trifluoromethoxy)phenyl-2H,3H,5H-pyrazolo4,3-cpyridine-7-carboxamide
CAS番号:1219844-98-0
MF:C21H15F3N4O3
メガワット:428.364014863968
CID:5956369
PubChem ID:49676047

5-benzyl-3-oxo-N-4-(trifluoromethoxy)phenyl-2H,3H,5H-pyrazolo4,3-cpyridine-7-carboxamide 化学的及び物理的性質

名前と識別子

    • 5-benzyl-3-oxo-N-4-(trifluoromethoxy)phenyl-2H,3H,5H-pyrazolo4,3-cpyridine-7-carboxamide
    • 5-benzyl-3-oxo-N-[4-(trifluoromethoxy)phenyl]-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
    • AKOS024515691
    • 5-benzyl-3-oxo-N-(4-(trifluoromethoxy)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
    • CCG-310847
    • 1219844-98-0
    • F5609-0810
    • インチ: 1S/C21H15F3N4O3/c22-21(23,24)31-15-8-6-14(7-9-15)25-19(29)16-11-28(10-13-4-2-1-3-5-13)12-17-18(16)26-27-20(17)30/h1-9,11-12H,10H2,(H,25,29)(H,27,30)
    • InChIKey: PFCKMEXAOGXHAJ-UHFFFAOYSA-N
    • ほほえんだ: FC(OC1C=CC(=CC=1)NC(C1=CN(C=C2C(NN=C21)=O)CC1C=CC=CC=1)=O)(F)F

計算された属性

  • せいみつぶんしりょう: 428.10962484g/mol
  • どういたいしつりょう: 428.10962484g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 8
  • 重原子数: 31
  • 回転可能化学結合数: 5
  • 複雑さ: 807
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 83Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.5

5-benzyl-3-oxo-N-4-(trifluoromethoxy)phenyl-2H,3H,5H-pyrazolo4,3-cpyridine-7-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5609-0810-25mg
5-benzyl-3-oxo-N-[4-(trifluoromethoxy)phenyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
1219844-98-0
25mg
$109.0 2023-09-09
Life Chemicals
F5609-0810-5mg
5-benzyl-3-oxo-N-[4-(trifluoromethoxy)phenyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
1219844-98-0
5mg
$69.0 2023-09-09
Life Chemicals
F5609-0810-50mg
5-benzyl-3-oxo-N-[4-(trifluoromethoxy)phenyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
1219844-98-0
50mg
$160.0 2023-09-09
Life Chemicals
F5609-0810-2μmol
5-benzyl-3-oxo-N-[4-(trifluoromethoxy)phenyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
1219844-98-0
2μmol
$57.0 2023-09-09
Life Chemicals
F5609-0810-15mg
5-benzyl-3-oxo-N-[4-(trifluoromethoxy)phenyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
1219844-98-0
15mg
$89.0 2023-09-09
Life Chemicals
F5609-0810-2mg
5-benzyl-3-oxo-N-[4-(trifluoromethoxy)phenyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
1219844-98-0
2mg
$59.0 2023-09-09
Life Chemicals
F5609-0810-10μmol
5-benzyl-3-oxo-N-[4-(trifluoromethoxy)phenyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
1219844-98-0
10μmol
$69.0 2023-09-09
Life Chemicals
F5609-0810-3mg
5-benzyl-3-oxo-N-[4-(trifluoromethoxy)phenyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
1219844-98-0
3mg
$63.0 2023-09-09
Life Chemicals
F5609-0810-40mg
5-benzyl-3-oxo-N-[4-(trifluoromethoxy)phenyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
1219844-98-0
40mg
$140.0 2023-09-09
Life Chemicals
F5609-0810-30mg
5-benzyl-3-oxo-N-[4-(trifluoromethoxy)phenyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
1219844-98-0
30mg
$119.0 2023-09-09

5-benzyl-3-oxo-N-4-(trifluoromethoxy)phenyl-2H,3H,5H-pyrazolo4,3-cpyridine-7-carboxamide 関連文献

Related Articles

5-benzyl-3-oxo-N-4-(trifluoromethoxy)phenyl-2H,3H,5H-pyrazolo4,3-cpyridine-7-carboxamideに関する追加情報

Introduction to 5-Benzyl-3-oxo-N-4-(trifluoromethoxy)phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide (CAS No. 1219844-98-0)

5-Benzyl-3-oxo-N-4-(trifluoromethoxy)phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide, with the CAS number 1219844-98-0, is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of pyrazolopyridines, which are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties.

The chemical structure of 5-Benzyl-3-oxo-N-4-(trifluoromethoxy)phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is characterized by a pyrazolo[4,3-c]pyridine core functionalized with a benzyl group at the 5-position and a trifluoromethoxy-substituted phenyl group at the 7-position. The presence of these substituents imparts specific pharmacological properties to the molecule, making it a promising candidate for drug development.

Recent studies have highlighted the potential of 5-Benzyl-3-oxo-N-4-(trifluoromethoxy)phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide in various therapeutic areas. One notable application is in the treatment of inflammatory diseases. Research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory activity by inhibiting key enzymes involved in the inflammatory pathway. Specifically, it has been found to inhibit cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial enzymes in the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.

In addition to its anti-inflammatory properties, 5-Benzyl-3-oxo-N-4-(trifluoromethoxy)phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide has also shown promise in cancer research. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action involves the modulation of signaling pathways that regulate cell survival and proliferation. For instance, it has been shown to inhibit the activation of Akt and ERK1/2 kinases, which are frequently overactivated in cancer cells.

The neuroprotective potential of 5-Benzyl-3-oxo-N-4-(trifluoromethoxy)phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide has also been explored. Preclinical studies have indicated that this compound can protect neurons from oxidative stress and excitotoxicity. These effects are attributed to its ability to scavenge reactive oxygen species (ROS) and modulate glutamate receptors. This makes it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

The pharmacokinetic properties of 5-Benzyl-3-oxo-N-4-(trifluoromethoxy)phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide have been investigated to assess its suitability for clinical use. Studies have shown that it exhibits favorable oral bioavailability and a reasonable half-life in vivo. These characteristics suggest that it can be effectively delivered as an oral medication for chronic conditions.

To further validate its therapeutic potential, clinical trials are currently underway to evaluate the safety and efficacy of 5-Benzyl-3-oxo-N-4-(trifluoromethoxy)phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide. Early-phase trials have demonstrated promising results with minimal adverse effects reported. The compound is being tested for various indications, including inflammatory disorders and cancer.

In conclusion, 5-Benzyl-3-oxo-N-4-(trifluoromethoxy)phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide (CAS No. 1219844-98-0) is a multifaceted compound with significant potential in multiple therapeutic areas. Its unique chemical structure and biological activities make it an attractive candidate for further research and development. As more data from ongoing clinical trials become available, it is expected that this compound will play an increasingly important role in modern medicine.

おすすめ記事

推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.